2,3,4-Tri-O-methyl-L-arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Tri-O-methyl-L-arabinose is a methylated derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of three methoxy groups attached to the second, third, and fourth carbon atoms of the arabinose molecule. Its molecular formula is C8H16O5, and it has a molecular weight of 192.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-methyl-L-arabinose typically involves the methylation of L-arabinose. One common method is the polycondensation of 2,3,4-tri-O-methyl-L-arabinono-1,5-lactone . Another approach involves the methylation of arabinose using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of carbohydrate methylation and purification can be applied on a larger scale to produce this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-O-methyl-L-arabinose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Periodate oxidation is commonly used to cleave vicinal diols in carbohydrates.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions include various methylated derivatives, lactones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4-Tri-O-methyl-L-arabinose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme specificity.
Industry: The compound can be used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-methyl-L-arabinose involves its interaction with specific enzymes and receptors in biological systems. The methoxy groups can influence the compound’s binding affinity and specificity for certain molecular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with carbohydrate-processing enzymes and transporters .
Comparison with Similar Compounds
- 2,3,4-Tri-O-methyl-D-galactose
- 2,3,4-Tri-O-methyl-D-glucuronic acid
- 2,3,4-Tri-O-methyl-D-xylose
Comparison: 2,3,4-Tri-O-methyl-L-arabinose is unique due to its specific methylation pattern and the presence of the L-arabinose backbone. Compared to its analogs, it may exhibit different reactivity and biological activity due to the stereochemistry and position of the methoxy groups .
Properties
CAS No. |
6778-39-8 |
---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(2R,3S,4S)-5-hydroxy-2,3,4-trimethoxypentanal |
InChI |
InChI=1S/C8H16O5/c1-11-6(4-9)8(13-3)7(5-10)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8+/m0/s1 |
InChI Key |
TZGIHUVVJVQDHY-BIIVOSGPSA-N |
Isomeric SMILES |
CO[C@@H](CO)[C@@H]([C@H](C=O)OC)OC |
Canonical SMILES |
COC(CO)C(C(C=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.